molecular formula C18H18ClN5O2 B2406603 N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 921888-92-8

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2406603
CAS No.: 921888-92-8
M. Wt: 371.83
InChI Key: HZXWAOOQYVUGBT-UHFFFAOYSA-N
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Description

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidine derivatives have been synthesized, exhibiting significant anticancer and anti-5-lipoxygenase activities. These compounds, including N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide, were designed through various synthetic pathways involving condensation and cycloaddition reactions. Their structure-activity relationships (SAR) indicate a promising direction for the development of therapeutic agents targeting cancer and inflammatory diseases Rahmouni et al., 2016.

Antimicrobial and Anticancer Potency

Further investigations into pyrazolopyrimidine derivatives have demonstrated their potential as antibacterial and anticancer agents. Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, have shown high activities against various bacterial strains. This opens up avenues for the development of new antimicrobial therapies Azab et al., 2013.

Synthetic Pathways and Chemical Transformations

The synthesis of pyrazolopyrimidines and their derivatives involves intricate chemical reactions, highlighting the versatility of these compounds in medicinal chemistry. For instance, the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones elucidates the potential of pyrazolopyrimidines in creating a diverse array of biologically active molecules. These synthetic strategies enable the exploration of pyrazolopyrimidines' pharmacological profiles for therapeutic applications Ochi & Miyasaka, 1983.

Mechanism of Action

Target of Action

Similar compounds have been found to targetProtein Kinase B (PKB or Akt) , an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

Related compounds have been reported to provide atp-competitive, nano-molar inhibitors with significant selectivity for inhibition of pkb over the closely related kinase pka .

Biochemical Pathways

The compound’s interaction with its target can affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 .

Pharmacokinetics

Related compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .

Result of Action

Representative compounds from related series modulated biomarkers of signaling through pkb in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

Properties

IUPAC Name

N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c19-14-3-1-2-12(8-14)10-23-11-21-16-15(18(23)26)9-22-24(16)7-6-20-17(25)13-4-5-13/h1-3,8-9,11,13H,4-7,10H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXWAOOQYVUGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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